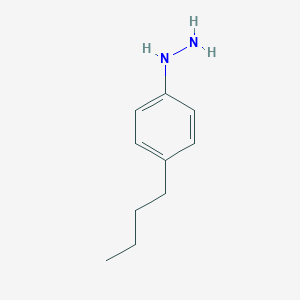

(4-Butylphenyl)hydrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-butylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFQGKLGHIQREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architect of Indoles: A Technical Guide to Substituted Phenylhydrazines

Executive Summary

Substituted phenylhydrazines represent a cornerstone scaffold in organic synthesis and medicinal chemistry.[1] First isolated by Emil Fischer in 1875, these compounds transitioned from academic curiosities to industrial workhorses, primarily serving as the requisite nucleophiles in the Fischer Indole Synthesis. This guide provides a technical deep-dive into their discovery, the mechanistic causality of their synthesis via diazonium reduction, and their pivotal role in modern drug development (e.g., NSAIDs, Triptans). It includes a validated laboratory protocol for the synthesis of 4-nitrophenylhydrazine and details the safety protocols required to mitigate their known hemotoxic risks.

Historical Genesis: The Fischer Legacy

The discovery of phenylhydrazine is not merely a footnote in chemical history; it is the event that enabled the structural elucidation of carbohydrates. In 1875, while working in Adolf von Baeyer’s laboratory in Munich, Emil Fischer reduced phenyldiazonium salts using sulfite salts, isolating phenylhydrazine (

This molecule possessed a unique reactivity profile:

-

Osazone Formation: It reacted with sugars to form crystalline osazones, allowing Fischer to differentiate stereoisomers of glucose and fructose.

-

The Indole Entry: In 1883, Fischer discovered that heating phenylhydrazines with aldehydes or ketones in acid yielded indoles.[1][2] This reaction, the Fischer Indole Synthesis , remains the primary method for synthesizing the indole core found in serotonin, tryptophan, and thousands of pharmaceutical agents [2].

Synthetic Evolution: Diazotization and Reduction

The synthesis of substituted phenylhydrazines strictly follows a two-stage electronic manipulation of the aniline precursor: Diazotization followed by Reduction .[3]

Mechanistic Causality

-

Diazotization (Electrophilic Activation): The amine is converted into a diazonium salt (

) using nitrous acid (generated in situ from -

Reduction (Nucleophilic Capture): The diazonium species is intercepted by a reducing agent. Historically, Stannous Chloride (

) was used for electron-deficient rings (e.g., nitro-substituted), while Sodium Sulfite (

Visualization of Synthesis Pathway

The following diagram illustrates the critical decision points in the synthesis of substituted phenylhydrazines.

Figure 1: Decision tree for the synthesis of substituted phenylhydrazines based on electronic properties of the substrate.

The Pivot: Fischer Indole Synthesis

The utility of substituted phenylhydrazines is realized when they are cyclized to form indoles.[1][2] This reaction proceeds via a [3,3]-sigmatropic rearrangement, a mechanism that demands precise acid catalysis.

Mechanistic Workflow

-

Hydrazone Formation: Condensation of the hydrazine with a ketone.[1][4]

-

Tautomerization: Conversion to the ene-hydrazine.[1]

-

[3,3]-Sigmatropic Shift: The bond breaking/forming event that creates the C-C bond.

-

Aromatization: Loss of ammonia (

) drives the formation of the aromatic indole system.[1]

Figure 2: The mechanistic cascade of the Fischer Indole Synthesis, highlighting the critical sigmatropic shift.[1]

Validated Protocol: Synthesis of 4-Nitrophenylhydrazine

This protocol is selected because the nitro group acts as a strong electron-withdrawing group (EWG), necessitating the use of Stannous Chloride (

Target: 4-Nitrophenylhydrazine Hydrochloride Scale: Laboratory (approx. 10 mmol)

Reagents & Equipment

-

Precursor: 4-Nitroaniline (1.47 g, 10.6 mmol)[5]

-

Acid: Concentrated Hydrochloric Acid (HCl), 12M

-

Diazotization Agent: Sodium Nitrite (

)[3][5][6] -

Reducing Agent: Stannous Chloride Dihydrate (

) -

Apparatus: 3-neck round bottom flask, mechanical stirrer (magnetic stirring may fail due to slurry thickness), thermometer, ice-salt bath.

Step-by-Step Methodology

| Phase | Step | Action | Causality / Rationale |

| I. Solubilization | 1 | Dissolve 4-nitroaniline (1.47 g) in conc. HCl (4 mL) and cool to 0°C . | Low temperature prevents decomposition of the unstable diazonium salt formed in the next step. |

| II. Diazotization | 2 | Dissolve | Exothermic reaction. Rapid addition causes localized heating and side-product (phenol) formation. |

| 3 | Stir for 1 hour at 0°C. | Ensures complete conversion to the diazonium salt ( | |

| III. Reduction | 4 | Dissolve | Stannous chloride acts as a 2-electron donor. Pre-cooling prevents thermal shock to the diazonium. |

| 5 | Add | The solution will thicken as the hydrazine salt precipitates. | |

| IV. Isolation | 6 | Filter the yellow-orange precipitate.[5] Wash with cold brine/HCl. | Removes excess tin salts. |

| 7 | Optional: Recrystallize from ethanol/water. | Yields high-purity needles suitable for analytical characterization. |

Expected Yield: ~39-50%

Characterization: 1H NMR (DMSO-d6) typically shows aromatic doublets at

Pharmacological Applications

The substituted phenylhydrazine scaffold is the "hidden engine" behind several major drug classes.

| Drug Class | Example Compound | Role of Phenylhydrazine | Mechanism of Action |

| NSAIDs | Indomethacin | Precursor to the indole core via Fischer synthesis. | COX-1/COX-2 inhibitor for inflammation. |

| Triptans | Sumatriptan | Synthesized from sulfonamide-substituted phenylhydrazines. | 5-HT1B/1D agonist for migraine relief. |

| Antipyretics | Antipyrine | Direct condensation of phenylhydrazine with | Historical fever reducer (first synthetic drug, 1884).[7] |

| MAO Inhibitors | Phenelzine | The hydrazine moiety itself is the pharmacophore. | Inhibits Monoamine Oxidase, increasing neurotransmitter levels. |

Safety & Toxicology: The Hemolytic Risk

Working with phenylhydrazines requires strict adherence to safety protocols due to their specific toxicity profile.

-

Hemolytic Anemia: Phenylhydrazines induce oxidative stress in red blood cells. They react with hemoglobin to form Heinz bodies (precipitated denatured hemoglobin), leading to macrophage-mediated destruction of the cells (hemolysis) [5].

-

Carcinogenicity: Many hydrazine derivatives are classified as potential carcinogens due to their ability to alkylate DNA.

-

Skin Sensitization: Potent skin sensitizers; double-gloving (Nitrile/Laminate) is recommended.

Disposal: All hydrazine waste must be segregated from oxidative waste (risk of hypergolic reaction) and treated as hazardous organic waste.

References

-

Fischer, E. (1875).[8][9][10] "Ueber Hydrazinverbindungen". Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. Link

-

Robinson, B. (1963). "The Fischer Indole Synthesis".[1][2][4][7][11] Chemical Reviews, 63(4), 373-401. Link

-

PrepChem. "Preparation of 4-nitrophenylhydrazine". PrepChem.com. Accessed 2024. Link

-

ChemicalBook. "4-Nitrophenylhydrazine hydrochloride Synthesis". ChemicalBook Protocols. Accessed 2024. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7626, Phenylhydrazine". PubChem. Accessed 2024. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. testbook.com [testbook.com]

- 3. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]

- 4. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 5. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hydrazine - Wikipedia [en.wikipedia.org]

- 9. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 10. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 11. researchgate.net [researchgate.net]

Investigating the Reactivity of the Hydrazine Moiety in (4-Butylphenyl)hydrazine

An In-depth Technical Guide:

This guide provides an in-depth exploration of the chemical reactivity of the hydrazine functional group within the (4-butylphenyl)hydrazine molecule. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural listings to offer a causal understanding of experimental choices, grounded in established chemical principles. We will dissect the synthesis of this versatile intermediate and detail its transformation into key heterocyclic structures, emphasizing the self-validating nature of the described protocols.

Introduction: The Significance of this compound

This compound is an aromatic hydrazine derivative characterized by a butyl group at the para position of the phenyl ring. While the phenylhydrazine core is a cornerstone of synthetic organic chemistry, the 4-butyl substituent imparts specific physicochemical properties, notably increased lipophilicity. This modification can significantly influence the solubility of the molecule and its derivatives in organic solvents and biological membranes, a critical consideration in drug design and materials science.[1]

The reactivity of this compound is dominated by the nucleophilic character of the terminal nitrogen atom (-NH₂) and the N-N single bond, which is susceptible to cleavage under specific conditions. This dual reactivity makes it a powerful precursor for a variety of important chemical scaffolds, particularly nitrogen-containing heterocycles like indoles and pyrazoles, which are prevalent in pharmaceuticals and functional materials.[2][3]

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₆N₂ | [4] |

| Molecular Weight | 164.25 g/mol | [4] |

| Appearance | Varies (often solid) | - |

| Key Reactivity | Nucleophilic N-terminus, N-N bond cleavage | [5] |

Synthesis of this compound: A Validated Protocol

The most common and reliable method for synthesizing arylhydrazines is through the diazotization of an aniline followed by reduction of the resulting diazonium salt.[6] This process avoids many of the side reactions and complex purification steps associated with other methods.[6]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-butylaniline (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution with vigorous stirring. A precipitate, the hydrochloride salt of the target hydrazine, should form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10), which liberates the free hydrazine base.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by vacuum distillation or recrystallization.

-

Core Reactivity I: Hydrazone Formation

The condensation reaction between this compound and an aldehyde or ketone is the most fundamental transformation of the hydrazine moiety.[7][8] It serves as the entry point for many subsequent reactions, including the Fischer indole synthesis. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon.

Mechanism of Hydrazone Formation

Caption: Mechanism for the formation of a (4-butylphenyl)hydrazone.

Protocol: Synthesis of Acetone (4-butylphenyl)hydrazone

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Addition: Add a slight excess of acetone (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction, particularly with less reactive ketones.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone is often accompanied by the formation of a precipitate.[9]

-

Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone.

Core Reactivity II: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[10][11] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone.[11][12]

Mechanism of the Fischer Indole Synthesis

The mechanism is complex, involving tautomerization to an ene-hydrazine, a[10][10]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia.[11] The choice of acid catalyst (Brønsted or Lewis) is crucial for reaction success.[11]

Caption: Key steps in the Fischer indole synthesis mechanism.

Protocol: Synthesis of 6-Butyl-1,2,3,4-tetrahydrocarbazole

-

Hydrazone Formation (In Situ):

-

In a flask, combine this compound (1.0 eq) and cyclohexanone (1.05 eq) in glacial acetic acid.[9]

-

Heat the mixture gently (e.g., 60 °C) for 30 minutes to form the corresponding hydrazone in situ.

-

-

Indolization:

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.

-

Heat the reaction to a higher temperature (typically 100-180 °C, depending on the catalyst) and maintain for several hours. Monitor by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NH₄OH).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure 6-butyl-1,2,3,4-tetrahydrocarbazole.

-

Core Reactivity III: Synthesis of Pyrazolones

Arylhydrazines react with β-ketoesters, such as ethyl acetoacetate, to form pyrazolones, another class of heterocycles with significant pharmacological applications.[13][14][15] The reaction is a condensation followed by an intramolecular cyclization.

Protocol: Synthesis of 1-(4-butylphenyl)-3-methyl-5-pyrazolone

-

Reaction Setup: Combine this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in a round-bottom flask, typically using ethanol as a solvent.

-

Condensation & Cyclization: Reflux the mixture for 2-4 hours. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable pyrazolone ring.[15]

-

Isolation: Upon cooling, the pyrazolone product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.[15]

Applications in Drug Development and Materials Science

The derivatives of this compound are valuable intermediates in several fields:

-

Drug Development: Phenylhydrazines are precursors to a wide array of therapeutic agents.[16] The indole scaffold is found in antimigraine drugs (triptans), anti-inflammatory agents, and anticancer compounds.[11] Pyrazole and pyrazolone cores are known for their analgesic, anti-inflammatory, and antimicrobial properties.[17]

-

Materials Science: The chromophoric systems present in hydrazones and their derivatives make them suitable for use as dyes and pigments.[8] Phenylhydrazine derivatives have also been investigated as reducing agents in the synthesis of perovskite solar cells.[3]

Safety and Handling

Hydrazine and its derivatives are classified as toxic and should be handled with appropriate care.[18][19]

-

Toxicity: this compound hydrochloride is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[20][21]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents.

- Fischer Indole Synthesis - Alfa Chemistry.

- Fischer indole synthesis – Knowledge and References - Taylor & Francis.

- EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents.

- Hydrazine - Incident management - GOV.UK.

- Safety and Handling of Hydrazine - DTIC.

- (PDF) Fischer Indole Synthesis - ResearchGate.

- Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods - MDPI.

- Japp–Klingemann reaction - Wikipedia.

- 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem.

- (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior) - ResearchGate.

- (4-tert-Butylphenyl)hydrazine | C10H16N2 | CID 2773676 - PubChem.

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central.

- Product Class 17: Hydrazones.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate.

- Hydrazone synthesis - Organic Chemistry Portal.

- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI.

- Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing).

- Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. - ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

- Recent advances in the synthesis of fluorinated hydrazones - RSC Publishing.

- Pyrazole synthesis - Organic Chemistry Portal.

- The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl - ResearchGate.

- Hydrazone - Wikipedia.

- Fischer Indole Synthesis - Organic Chemistry Portal.

- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH.

- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central.

- SAFETY DATA SHEET - Fisher Scientific.

- Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest.

- The Indispensable Role of 4-Methoxyphenylhydrazine Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD..

- How is 4-Chlorophenylhydrazine hydrochloride synthesized? - FAQ - Guidechem.

Sources

- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. (4-tert-Butylphenyl)hydrazine | C10H16N2 | CID 2773676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Hydrazone - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest [proquest.com]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. fishersci.dk [fishersci.dk]

The Butyl Effect: An In-depth Technical Guide to the Electron-Donating Influence of Butyl Groups on Hydrazine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modulating Reactivity Through Alkyl Substitution

In the landscape of synthetic chemistry and drug development, the precise control of molecular reactivity is paramount. Hydrazine (H₂N-NH₂), with its two nucleophilic nitrogen atoms, serves as a versatile building block and a potent reagent. However, the modulation of its inherent reactivity through substitution is a key strategy for fine-tuning its chemical behavior for specific applications. This guide delves into the nuanced effects of a common alkyl substituent, the butyl group, on the reactivity of the hydrazine core.

The introduction of a butyl group imparts significant changes to the electronic and steric profile of the hydrazine molecule. As an electron-donating group, the butyl substituent enhances the nucleophilicity and basicity of the hydrazine nitrogens through inductive effects. This increased reactivity can be a desirable trait, accelerating reactions and enabling transformations that are sluggish with unsubstituted hydrazine. Conversely, the steric bulk of the butyl group, particularly in its branched isomers (sec-butyl and tert-butyl), can introduce steric hindrance, influencing regioselectivity and potentially attenuating the very reactivity it electronically promotes.

Understanding and harnessing this interplay between electronic and steric effects is crucial for chemists aiming to leverage butylhydrazines in complex syntheses. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of these principles. We will explore the fundamental electronic properties of the butyl group, present a comparative analysis of the reactivity of hydrazine and its butylated derivatives, and provide detailed experimental protocols for the characterization of these compounds. Through this exploration, we aim to equip the reader with the foundational knowledge and practical insights necessary to effectively employ butylhydrazines in their research and development endeavors.

The Electronic Signature of the Butyl Group: An Inductive Push

Alkyl groups, including the butyl group, are generally considered to be electron-donating. This property stems from the inductive effect, a phenomenon where the sigma (σ) bonds within the alkyl chain create a dipole moment that pushes electron density towards the more electronegative atom or functional group to which it is attached. In the case of butylhydrazine, the butyl group donates electron density to the adjacent nitrogen atom.

This increased electron density on the nitrogen has two primary consequences:

-

Increased Nucleophilicity: The electron-rich nitrogen atom is a more potent nucleophile, meaning it can more readily attack electron-deficient centers (electrophiles). This leads to faster reaction rates in nucleophilic substitution and addition reactions.

The following diagram illustrates the inductive effect of a butyl group on a hydrazine molecule.

Caption: Inductive effect of a butyl group on hydrazine.

Reactivity in Focus: A Comparative Analysis

The tangible consequences of the butyl group's electron-donating nature are best observed through a comparative analysis of the reactivity of hydrazine and its butylated counterparts. This section presents a qualitative and quantitative comparison of their basicity and nucleophilicity.

Basicity: A Quantitative Look at pKa Values

As previously mentioned, the increased electron density on the nitrogen atoms of butylhydrazine leads to a higher basicity compared to hydrazine. A higher pKa value of the conjugate acid signifies a stronger base.

| Compound | pKa of Conjugate Acid | Reference |

| Hydrazinium (H₅N₂⁺) | 8.10 | [1][2] |

| tert-Butylhydrazinium | ~8.92 (Predicted) |

Nucleophilicity: The Impact on Reaction Kinetics

The enhanced nucleophilicity of alkylhydrazines is a direct result of the inductive effect. A study by Mayr et al. on the reactions of various nucleophiles, including methyl-substituted hydrazines, with electrophiles provides a robust framework for understanding this phenomenon. While specific kinetic data for butylhydrazines are not as prevalent, the principles established for methylhydrazines are directly applicable. The electron-donating alkyl groups increase the reactivity of the substituted nitrogen atom.

For instance, in a typical Sₙ2 reaction, a more nucleophilic hydrazine will attack the electrophilic carbon at a faster rate, leading to a larger rate constant (k).

General Reaction Scheme:

The rate of this reaction is given by the rate law:

Rate = k[R-NH-NH₂][R'-X]

A higher rate constant (k) for butylhydrazine compared to hydrazine would be a direct quantitative measure of its increased nucleophilicity.

The Double-Edged Sword: Steric Hindrance

While the electronic effects of the butyl group are generally reactivity-enhancing, the steric bulk of the group can have a counteracting effect. This is particularly pronounced with the more branched isomers, sec-butyl and especially tert-butyl.

Steric hindrance can:

-

Slow down reaction rates: The bulky butyl group can physically impede the approach of the hydrazine to the electrophilic center, slowing down the reaction. This effect is most significant for the tert-butyl group.

-

Influence regioselectivity: In cases where a molecule has multiple electrophilic sites, the steric bulk of the butylhydrazine can favor reaction at the less sterically hindered site.

-

Alter reaction mechanisms: In some cases, severe steric hindrance can disfavor a concerted Sₙ2 mechanism and promote a stepwise Sₙ1 mechanism if a stable carbocation can be formed.

The interplay between the electron-donating inductive effect and the opposing steric hindrance is a critical consideration in the application of butylhydrazines. The choice between n-butyl, sec-butyl, and tert-butylhydrazine allows for a nuanced tuning of reactivity.

The following diagram illustrates the concept of steric hindrance from a tert-butyl group in a nucleophilic attack.

Caption: Steric hindrance from a tert-butyl group.

Experimental Protocols: Quantifying Reactivity

To provide a practical framework for the concepts discussed, this section outlines detailed experimental protocols for determining the basicity (pKa) and assessing the nucleophilicity of butylhydrazines.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of a butylhydrazine's conjugate acid using potentiometric titration.

Materials:

-

Butylhydrazine hydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of butylhydrazine hydrochloride and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

-

Initial pH: Record the initial pH of the butylhydrazine hydrochloride solution.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint: Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Protocol 2: Kinetic Analysis of Nucleophilicity by UV-Vis Spectrophotometry

This protocol outlines a method for comparing the nucleophilic reactivity of hydrazine and butylhydrazine by monitoring the rate of a reaction that produces a chromophoric product using UV-Vis spectrophotometry. A common model reaction is the reaction with a suitable electrophile that leads to a colored product.

Materials:

-

Hydrazine solution of known concentration

-

Butylhydrazine solution of known concentration

-

Electrophile solution (e.g., a suitable aromatic halide or other substrate that forms a colored product upon reaction) of known concentration

-

Appropriate buffer solution to maintain a constant pH

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatted cell holder

-

Stopwatch

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of the colored product by reacting the hydrazine with an excess of the electrophile and scanning the resulting solution across a range of wavelengths.

-

Kinetic Run:

-

Equilibrate the spectrophotometer and the thermostatted cell holder to the desired reaction temperature.

-

In a quartz cuvette, pipette the buffer solution and the electrophile solution.

-

Initiate the reaction by adding the hydrazine (or butylhydrazine) solution to the cuvette, start the stopwatch, and quickly mix the contents by inverting the cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at regular time intervals.

-

-

Data Analysis:

-

Assuming pseudo-first-order conditions (with the hydrazine in large excess), the rate of the reaction can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (k').

-

The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydrazine.

-

Compare the second-order rate constants for the reactions with hydrazine and butylhydrazine to quantify the difference in their nucleophilicity.

-

The following diagram illustrates the workflow for a kinetic analysis using UV-Vis spectrophotometry.

Caption: Workflow for kinetic analysis of nucleophilicity.

Applications in Drug Development and Organic Synthesis

The modulated reactivity of butylhydrazines makes them valuable reagents in organic synthesis, with notable applications in the pharmaceutical industry. The choice of a specific butylhydrazine isomer can be a strategic decision to optimize reaction outcomes.

-

n-Butylhydrazine: With its modest steric profile and enhanced nucleophilicity, n-butylhydrazine can be used as a more reactive substitute for hydrazine in the synthesis of various heterocyclic compounds and as a precursor for forming hydrazones and other derivatives.

-

tert-Butylhydrazine: The bulky tert-butyl group can serve as a sterically demanding protecting group or as a tool to influence stereoselectivity. In medicinal chemistry, the introduction of a tert-butyl group can block metabolic pathways, increasing the in vivo half-life of a drug molecule. Tert-butylhydrazine hydrochloride is a commonly used reagent for introducing the tert-butylhydrazinyl moiety into molecules.[3]

While specific, detailed case studies in peer-reviewed literature that explicitly contrast the use of different butylhydrazines in a drug development context are not abundant, the principles of leveraging their steric and electronic properties are well-established in the broader field of medicinal chemistry. The strategic use of alkylhydrazines in the synthesis of active pharmaceutical ingredients is a common practice.[4]

Conclusion: A Tunable Reagent for Modern Chemistry

The butyl group, in its various isomeric forms, offers a powerful means of modulating the reactivity of the hydrazine core. The electron-donating inductive effect enhances the basicity and nucleophilicity of the hydrazine nitrogens, making butylhydrazines more potent reagents than their unsubstituted counterpart. This increased reactivity, however, is tempered by the steric hindrance introduced by the butyl group, an effect that is most pronounced with the tert-butyl isomer.

This guide has provided a technical overview of these competing effects, supported by a discussion of the underlying principles and practical experimental protocols for their quantification. For the researcher, scientist, and drug development professional, a thorough understanding of the "butyl effect" is essential for the rational design of synthetic routes and the strategic manipulation of molecular properties. The choice of n-, sec-, or tert-butylhydrazine is not merely a matter of substitution but a deliberate selection of a reagent with a finely tuned balance of electronic and steric characteristics, enabling greater control over chemical transformations. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of substituted hydrazines will undoubtedly remain a cornerstone of modern chemical innovation.

References

-

Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. [Link]

-

Wikipedia. (n.d.). Hydrazine. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Nagaraja, K. S., et al. (2005). Spectrophotometric Determination of Hydrazine. Analytical Sciences, 21(7), 859-862. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. Retrieved from [Link]

-

Reddit. (2012). Why is the pKa of hydrazine so low? [Online forum post]. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step protocol for Fischer indole synthesis using (4-Butylphenyl)hydrazine

Abstract & Introduction

The Fischer Indole Synthesis remains the premier method for generating the indole scaffold, a privileged structure in medicinal chemistry found in tryptamines, serotonin receptor agonists, and kinase inhibitors. This application note details the synthesis of 5-butyl-substituted indoles utilizing (4-butylphenyl)hydrazine hydrochloride .

The incorporation of a n-butyl chain at the C5 position of the indole core significantly modulates the lipophilicity (LogP) and membrane permeability of the resulting pharmacophore. While standard protocols exist for phenylhydrazine, the lipophilic nature of the 4-butyl derivative requires specific solvent considerations to prevent "oiling out" during the intermediate hydrazone phase.

This guide provides a robust, scalable protocol using Cyclohexanone as the model ketone to generate 6-butyl-2,3,4,9-tetrahydro-1H-carbazole , a common precursor for fused-ring drug candidates.

Chemical Safety & Handling (Critical)

WARNING: Hydrazines are potent skin sensitizers, suspect carcinogens, and toxic by ingestion.[1]

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Specific Hazard: this compound hydrochloride is an irritant and toxic.[2][3] Avoid inhalation of dust.[1][2]

-

Waste Disposal: Quenched reaction mixtures containing hydrazine residues must be segregated into specific "Hydrazine Waste" streams, not general organic waste, to prevent reaction with oxidizers.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an acid-catalyzed [3,3]-sigmatropic rearrangement.

Regiochemical Outcome: The starting material is para-substituted (4-butyl). Due to the symmetry of the hydrazine's benzene ring, the [3,3]-shift can only occur at the ortho positions, which are equivalent. Consequently, the substituent retains its position relative to the nitrogen, invariably yielding the 5-substituted indole (or 6-substituted tetrahydrocarbazole).

Mechanistic Pathway (Graphviz Visualization)

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis.[4][5][6] The critical step is the [3,3]-sigmatropic rearrangement which forms the new C-C bond.[7]

Experimental Protocol

Target Synthesis: 6-butyl-2,3,4,9-tetrahydro-1H-carbazole Scale: 10 mmol

Reagents & Stoichiometry[6]

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| This compound HCl | 200.71 | 1.0 | 2.01 g | Limiting Reagent |

| Cyclohexanone | 98.15 | 1.1 | 1.08 g (1.14 mL) | Ketone Partner |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent/Catalyst |

| Ethanol (Optional for workup) | 46.07 | - | ~50 mL | Recrystallization |

Step-by-Step Procedure

Step 1: Solubilization (The "Hot Start" Method)

-

Why: The hydrochloride salt of the hydrazine is sparingly soluble in cold acetic acid.

-

Action: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 20 mL of Glacial Acetic Acid.

-

Action: Add 2.01 g of this compound HCl.

-

Action: Heat gently to 60°C until the salt fully dissolves.

Step 2: Hydrazone Formation

-

Action: Add 1.14 mL of Cyclohexanone dropwise to the warm solution.

-

Observation: The solution typically darkens (orange/brown) as the hydrazone forms. An exotherm may be observed.

Step 3: Cyclization (Reflux)

-

Action: Attach a reflux condenser.

-

Action: Heat the mixture to reflux (bath temp ~125°C; internal temp ~118°C).

-

Duration: Maintain reflux for 2 hours .

-

Checkpoint: Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The starting hydrazine (polar, baseline) should disappear, and a less polar fluorescent spot (Indole) should appear (Rf ~0.6).

Step 4: Workup (Precipitation)

-

Action: Allow the reaction to cool to room temperature.

-

Action: Pour the dark reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.

-

Observation: The hydrophobic butyl-indole should precipitate immediately as a solid.

-

Note: If it oils out (common with butyl chains), decant the water, dissolve the oil in minimal hot ethanol, and cool to crystallize.

-

Step 5: Purification

-

Action: Filter the solid using a Buchner funnel. Wash with 50 mL of cold water to remove residual acetic acid.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Add water dropwise until turbidity persists, then cool to 4°C.

-

Drying: Dry under vacuum at 40°C for 6 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical TLC checkpoint.

Expected Results & Characterization

-

Appearance: Off-white to pale yellow needles.

-

Yield: Typical yields range from 65% to 80%.[8]

-

1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

-

Indole NH: Broad singlet around

7.8 - 8.5 ppm. -

Aromatic Region: Three protons. A doublet (d), a singlet (s), and a doublet of doublets (dd) characteristic of the 1,2,4-substitution pattern on the benzene ring (due to the 5-butyl group).

-

Butyl Chain: Triplet (

~0.9, -CH3), multiplet ( -

Carbazole Ring: Multiplets at

1.8-2.7 ppm corresponding to the cyclohexyl ring protons.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls | Incomplete hydrazone formation. | Ensure the initial mixing at 60°C is thorough before raising to reflux. Add 0.1 eq of |

| "Oiling Out" in Water | Product is highly lipophilic (Butyl chain). | Do not filter the oil. Extract with Dichloromethane (DCM), wash with NaHCO3, dry over MgSO4, and evaporate. Recrystallize the residue. |

| Low Yield | Decomposition of indole. | Indoles can be acid-sensitive.[9][10] Ensure the quench into ice water is immediate and the filtration is washed thoroughly to remove acid traces. |

| Dark Tarry Product | Polymerization. | Perform the reaction under Nitrogen atmosphere. Limit reflux time strictly to completion (TLC). |

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9][11][12][13] Chemical Reviews, 63(4), 373–401.

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 4-tert-Butylphenylhydrazine hydrochloride."

-

BenchChem. (2025).[8] "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. lobachemie.com [lobachemie.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. testbook.com [testbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

Synthesis of pyrazole derivatives using (4-Butylphenyl)hydrazine

Application Note: Strategic Synthesis of Lipophilic Pyrazole Derivatives using (4-Butylphenyl)hydrazine

Abstract & Scope

This technical guide details the synthesis of 1-aryl-substituted pyrazoles utilizing This compound hydrochloride (CAS: 39538-94-0 / 128231-55-0 for t-butyl analog) as the primary nucleophile.[1] The incorporation of the 4-butylphenyl moiety is of significant medicinal interest; the lipophilic butyl tail enhances membrane permeability and modifies the pharmacokinetic profile of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, cannabinoid receptor antagonists).

This note moves beyond standard textbook procedures, addressing the critical challenge of regioselectivity in cyclocondensation reactions with unsymmetrical 1,3-dicarbonyls. We provide optimized protocols for both kinetic and thermodynamic control, ensuring high purity and yield.

Scientific Foundation (The Knorr Pyrazole Synthesis)[1]

The core transformation relies on the Knorr Pyrazole Synthesis , a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[2][3][4]

Mechanism and Causality

The reaction proceeds via an acid-catalyzed mechanism.[2][4] Using the hydrochloride salt of the hydrazine provides an internal acid source, often eliminating the need for exogenous catalysts like acetic acid.

-

Nucleophilic Attack: The terminal nitrogen (

-nitrogen) of the hydrazine is the most nucleophilic center. It attacks the most electrophilic carbonyl carbon of the 1,3-diketone. -

Imine Formation: Loss of water generates a hydrazone intermediate.

-

Cyclization: The internal nitrogen (

-nitrogen, attached to the aryl ring) attacks the second carbonyl group. -

Aromatization: A final dehydration step yields the aromatic pyrazole system.

The Regioselectivity Challenge

When reacting this compound with an unsymmetrical diketone (e.g., Benzoylacetone), two regioisomers are possible:

-

Isomer A (Kinetic): Formed by initial attack at the less hindered/more electrophilic carbonyl (usually the alkyl ketone).[1] This places the bulky substituent (e.g., Phenyl) at the 5-position, creating steric clash with the N-Aryl group.

-

Isomer B (Thermodynamic): Formed if the reaction is reversible or directed by specific solvent effects, placing the smaller group at the 5-position to minimize steric strain.

Expert Insight: To favor the thermodynamic product (minimizing steric clash), use protic solvents (Ethanol/Acetic Acid) and higher temperatures.[1] To favor the kinetic product, use aprotic polar solvents and lower temperatures.

Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for synthesis and the mechanistic flow.

Caption: Workflow logic for Knorr Synthesis. Unsymmetrical diketones introduce regiochemical complexity requiring specific solvent/temperature control.

Experimental Protocols

Protocol A: Synthesis with Symmetrical Diketones (Baseline)

Target: 1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazole Substrates: this compound HCl + Acetylacetone (2,4-Pentanedione)[1]

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| This compound HCl | 1.0 | Nucleophile |

| Acetylacetone | 1.1 | Electrophile |

| Ethanol (Absolute) | Solvent | Reaction Medium (Protic) |

| Sodium Acetate (Optional) | 1.1 | HCl Scavenger (buffers pH) |[1]

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of this compound HCl in 20 mL of absolute ethanol.

-

Buffering: Add 5.5 mmol of Sodium Acetate. Stir for 10 minutes at room temperature. Note: This buffers the strong acidity of the HCl salt, preventing degradation of sensitive substrates, though acetylacetone is robust.

-

Addition: Add 5.5 mmol of Acetylacetone dropwise via syringe. The solution may turn slightly yellow.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The hydrazine starting material (polar, low Rf) should disappear.[1]

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The lipophilic butyl chain facilitates the precipitation of the pyrazole product.

-

Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).[1]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

Target: 1-(4-Butylphenyl)-3-methyl-5-phenyl-1H-pyrazole (Kinetic Product) vs. 1-(4-Butylphenyl)-5-methyl-3-phenyl-1H-pyrazole (Thermodynamic Product).[1] Substrate: Benzoylacetone (1-phenyl-1,3-butanedione).[1]

Critical Logic: To obtain the Thermodynamic Isomer (Bulky Phenyl at position 3, minimizing clash with N-Aryl):

-

Solvent: Ethanol (Protic).[1]

-

Condition: Reflux (High Temp).[1]

-

Mechanism: The protic solvent stabilizes the intermediates, allowing equilibration to the more stable isomer where the bulky phenyl group is far from the N-Aryl ring.

Step-by-Step Procedure (Thermodynamic Control):

-

Dissolution: Dissolve 5.0 mmol this compound HCl in 25 mL Ethanol.

-

Addition: Add 5.0 mmol Benzoylacetone.

-

Catalysis: Add 5 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Reflux for 6–8 hours.

-

Isolation: Evaporate solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with NaHCO3 (sat.[1] aq.) to remove acid.[1]

-

Purification: The crude will likely contain a mixture (e.g., 90:10 ratio). Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient Hexane -> 10% Ethyl Acetate in Hexane.

-

Separation: The 1,5-diaryl isomer (Kinetic, more sterically crowded) typically elutes after the 1-aryl-3-phenyl isomer due to differences in dipole moment and interaction with silica.[1]

-

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of your synthesis, verify the following data points.

| Analytical Method | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | H-4 Pyrazole Singlet. This is the definitive check for ring closure.[1] | |

| 1H NMR (CDCl3) | Benzylic CH2 of Butyl group. Confirms the integrity of the alkyl tail. | |

| 13C NMR | ~105-110 ppm | C-4 Carbon. Characteristic high-field aromatic signal.[1] |

| LC-MS | [M+H]+ | Molecular ion peak corresponding to MW (Calculation: Substrate MW + Hydrazine MW - 2H2O - HCl).[1] |

Isomer Differentiation (Protocol B):

-

NOESY NMR: Irradiate the N-Aryl ortho-protons.

-

If you see NOE enhancement of the Phenyl group protons

Phenyl is at Position 5 (Kinetic Isomer). -

If you see NOE enhancement of the Methyl group protons

Methyl is at Position 5 (Thermodynamic Isomer).

-

Troubleshooting & Optimization

-

Issue: Oily Product.

-

Cause: The butyl chain lowers the melting point.

-

Solution: Do not attempt simple filtration. Extract with Ethyl Acetate, dry over MgSO4, and remove solvent. Freeze-dry (lyophilize) from benzene or dioxane if a solid is strictly required for weighing.[1]

-

-

Issue: Low Yield.

-

Cause: Incomplete cyclization or formation of the hydrazone intermediate without dehydration.

-

Solution: Increase reaction time or add a Dean-Stark trap (if using Toluene as solvent) to physically remove water, driving the equilibrium forward.[1]

-

References

-

Knorr Pyrazole Synthesis Mechanism

-

Regioselectivity in Pyrazole Synthesis

-

Medicinal Relevance of Lipophilic Pyrazoles

-

Solvent Effects on Regiochemistry

Disclaimer: This Application Note is for research purposes only. All chemical handling must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) as hydrazines are potential sensitizers and carcinogens.[1]

Sources

- 1. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. knorr pyrazole synthesis | PPTX [slideshare.net]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

Application Notes & Protocols: (4-Butylphenyl)hydrazine for the Derivatization of Aldehydes and Ketones

Introduction: The Strategic Role of (4-Butylphenyl)hydrazine in Carbonyl Chemistry

The derivatization of aldehydes and ketones is a cornerstone of organic synthesis and analytical chemistry. It serves multiple purposes: converting highly reactive or non-volatile carbonyl compounds into stable, crystalline solids for easier handling and characterization; introducing chromophores for spectrophotometric analysis; and, most significantly, serving as a strategic step in the synthesis of complex molecular scaffolds.[1][2]

This compound emerges as a particularly versatile reagent in this context. Its reaction with carbonyl compounds proceeds via a robust nucleophilic addition mechanism to form stable hydrazone derivatives.[3][4] The presence of the 4-butyl group on the phenyl ring imparts favorable solubility characteristics in organic solvents and can influence the crystalline nature of the resulting derivatives.

Beyond simple derivatization, the true power of this compound lies in its utility as a precursor in the celebrated Fischer Indole Synthesis .[5][6][7] This acid-catalyzed reaction transforms the initially formed hydrazone into a 6-butyl-substituted indole, a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and natural products.[5][6][8] The butyl substituent at the 6-position of the indole ring can be a critical modulator of lipophilicity and biological activity, making this reagent invaluable for drug discovery and development professionals.

These application notes provide a comprehensive guide to the dual utility of this compound: first, for the straightforward synthesis of (4-Butylphenyl)hydrazones, and second, for their subsequent transformation into valuable indole structures.

Reaction Mechanisms: From Hydrazone to Indole

The derivatization process can be halted at the hydrazone stage or driven forward to the indole product, depending on the reaction conditions. Understanding the underlying mechanisms is critical for experimental control and optimization.

Stage 1: Hydrazone Formation

The initial reaction between this compound and an aldehyde or ketone is a condensation reaction that forms a hydrazone.[4][5] The process is typically catalyzed by a small amount of acid.

The mechanism involves two key steps:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine, being the more nucleophilic atom, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[3]

-

Dehydration: Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.[3][9]

Caption: Mechanism of Hydrazone Formation.

Stage 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that converts the arylhydrazone into an indole.[6][7][10] The generally accepted mechanism, first proposed by Robinson, is a sequence of intricate rearrangements.[7]

The key mechanistic steps are:

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[5]

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic rearrangement, forming a new C-C bond between the ortho-carbon of the phenyl ring and the terminal carbon of the enamine. This step breaks the N-N bond and transiently disrupts the aromaticity of the phenyl ring.[5][11]

-

Rearomatization: The intermediate quickly rearomatizes by losing a proton, forming a di-imine species.[11]

-

Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group forms a five-membered ring (an aminal).[11] Finally, acid-catalyzed elimination of an ammonia molecule generates the stable, aromatic indole ring.[5][11]

Caption: Mechanism of Fischer Indole Synthesis.

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine derivatives can be toxic and should be handled with care.

Protocol 1: Synthesis of a Model Hydrazone

Objective: To synthesize N'-(phenylmethylene) this compound from benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, 2-3 drops)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hot plate

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

-

To this stirring solution, add benzaldehyde (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1]

-

Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, allow the mixture to cool to room temperature. The product will often crystallize or precipitate from the solution.

-

If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to obtain the purified hydrazone.

Protocol 2: One-Pot Fischer Indole Synthesis

Objective: To synthesize 6-butyl-2,3-dimethyl-1H-indole from 2-butanone.

Materials:

-

This compound (1.0 eq)

-

2-Butanone (Methyl Ethyl Ketone) (1.1 eq)

-

Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) or Glacial Acetic Acid

-

Solvent (if needed, e.g., Toluene or Acetic Acid)

-

High-temperature reaction vessel

-

Magnetic stirrer with hot plate

-

Extraction and chromatography equipment

Procedure:

-

Hydrazone Formation (In-Situ): In a reaction vessel, combine this compound (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent like glacial acetic acid.[5] Heat the mixture, typically to around 80-100 °C, for 1-2 hours to form the hydrazone in situ.[5]

-

Indolization: To the same vessel containing the freshly prepared hydrazone, add the acid catalyst (e.g., PPA or ZnCl₂). Brønsted acids (HCl, H₂SO₄) and Lewis acids (BF₃, ZnCl₂) are effective catalysts for this transformation.[6][7]

-

Heat the reaction mixture to a higher temperature (typically 100-160 °C, depending on the catalyst and substrate) and maintain for 2-8 hours. The choice of acid and temperature is crucial and often requires optimization.[6]

-

Monitor the reaction by TLC for the disappearance of the hydrazone intermediate and the appearance of the indole product.

-

Workup: After cooling, carefully neutralize the acidic mixture by pouring it over ice and adding a base (e.g., aqueous NaOH or NaHCO₃) until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-butyl-2,3-dimethyl-1H-indole.

Caption: General experimental workflow.

Substrate Scope and Reaction Conditions

The derivatization reaction is broadly applicable to a wide range of aldehydes and ketones. The subsequent Fischer indole synthesis has some structural requirements, most notably that the ketone must have at least two alpha-hydrogens on one side of the carbonyl group.[5]

| Carbonyl Substrate | Reagent | Product Type | Typical Catalyst | Typical Solvent | Temperature | Expected Yield |

| Benzaldehyde | This compound | Hydrazone | Acetic Acid (cat.) | Ethanol | Reflux (78 °C) | High (>90%) |

| Cyclohexanone | This compound | Hydrazone | Acetic Acid (cat.) | Ethanol | Reflux (78 °C) | High (>85%) |

| Acetone | This compound | Indole | ZnCl₂ / PPA | Toluene / Acetic Acid | 110-140 °C | Moderate-Good |

| 2-Butanone | This compound | Indole | Acetic Acid | Acetic Acid | Reflux (118 °C) | Good |

| Propiophenone | This compound | Indole | H₂SO₄ / PPA | Toluene / Xylene | 120-150 °C | Moderate-Good |

Product Characterization

Proper characterization of the synthesized derivatives is essential to confirm their structure and purity.

-

Hydrazones:

-

¹H NMR: Expect a characteristic singlet for the imine proton (CH=N) typically in the range of 7.5-8.5 ppm. The N-H proton often appears as a broad singlet further downfield (>9.0 ppm).[12]

-

IR Spectroscopy: Look for a strong absorption band for the C=N stretch around 1590-1650 cm⁻¹ and an N-H stretching band around 3300-3350 cm⁻¹.[12]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) should be clearly visible, confirming the molecular weight.[12]

-

-

Indoles:

-

¹H NMR: The disappearance of the imine and hydrazine N-H signals is a key indicator. A new, broad singlet for the indole N-H will appear, typically between 8.0 and 11.0 ppm. The aromatic region will show a more complex pattern corresponding to the newly formed indole ring system.

-

IR Spectroscopy: A characteristic N-H stretching band for the indole ring is observed around 3400-3500 cm⁻¹.

-

MS: The mass spectrum will correspond to the molecular weight of the cyclized indole product, reflecting the loss of ammonia (NH₃) from the hydrazone precursor.

-

Troubleshooting

-

Low Yield in Hydrazone Formation: Ensure the carbonyl compound is pure and free of oxidizing impurities. Use a minimal amount of fresh acid catalyst. If the product is too soluble, try removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like hexanes to induce precipitation.

-

Failure of Fischer Indole Synthesis: This reaction is sensitive to the choice of acid and temperature.[6] If one catalyst (e.g., acetic acid) fails, try a stronger Lewis acid (ZnCl₂) or a dehydrating acid (PPA). Ensure the temperature is high enough to overcome the activation energy of the sigmatropic rearrangement. The starting ketone must have α-hydrogens for the initial tautomerization to occur.[5]

-

Formation of Multiple Products in Indolization: If an unsymmetrical ketone is used (e.g., 2-pentanone), two regioisomeric indole products can form.[6] The product ratio can sometimes be influenced by the acidity and temperature of the reaction.[6] Separation may require careful column chromatography.

References

-

ResearchGate. (2025). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Available at: [Link]

-

Moleqube. (n.d.). 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Available at: [Link]

- Google Patents. (1974). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.

-

PubMed. (n.d.). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Available at: [Link]

-

Vedantu. (n.d.). Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Scientia Iranica. (2014). A novel and an efficient catalyst for the synthesis of 3H-indoles by Fischer’s method under mild conditions. Available at: [Link]

-

YouTube. (2021). Fischer Indole Synthesis. Available at: [Link]

-

National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). A study of the structure of hydrazones of indole-2,3-dione and 1-methylindole-2,3-dione with nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Thieme Chemistry. (n.d.). Product Class 17: Hydrazones. Available at: [Link]

-

Scientific Research Publishing (SciRP). (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Available at: [Link]

-

PubMed. (n.d.). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

(4-Butylphenyl)hydrazine Hydrochloride vs. Freebase: A Strategic Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice Between Salt and Freebase

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, product purity, and overall experimental success. (4-Butylphenyl)hydrazine, a key building block in the synthesis of various heterocyclic compounds, notably indoles via the Fischer indole synthesis, is commercially available as both a hydrochloride salt and a freebase. The choice between these two forms is not merely a matter of convenience; it is a strategic decision that can significantly impact handling, stability, solubility, and reactivity. This guide provides an in-depth analysis of the distinct characteristics of this compound hydrochloride and its corresponding freebase, offering detailed protocols and expert insights to inform their effective utilization in research and development.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the freebase of this compound exhibit distinct physical and chemical properties that dictate their suitability for different applications. The salt form is generally a stable, crystalline solid, while the freebase is often an oily liquid or a low-melting solid that is more susceptible to degradation.

| Property | This compound Hydrochloride | This compound Freebase | Rationale and Implications |

| Molecular Formula | C₁₀H₁₇ClN₂ | C₁₀H₁₆N₂ | The hydrochloride salt incorporates a molecule of HCl. |

| Molecular Weight | 200.71 g/mol [1] | 164.25 g/mol [2] | The difference in molecular weight is crucial for accurate molar calculations in reaction stoichiometry. |

| Appearance | White to off-white crystalline solid[3] | Pale yellow oily liquid or low-melting solid (by analogy to phenylhydrazine) | The solid nature of the hydrochloride salt facilitates easier handling, weighing, and storage compared to the potentially viscous and air-sensitive freebase. |

| Melting Point | ~223 °C | Lower than the hydrochloride salt | The significantly higher melting point of the salt is indicative of its greater lattice energy and stability. |

| Solubility | Soluble in polar solvents such as water and alcohols.[3] | Soluble in organic solvents like ethanol, ether, chloroform, and benzene; slightly soluble in water (by analogy to phenylhydrazine). | Solubility is a key factor in choosing a reaction solvent. The hydrochloride salt is preferred for reactions in polar, protic media, while the freebase is suitable for nonpolar, aprotic conditions. |

| Stability | More stable, less prone to oxidation and degradation. | Less stable, can darken upon exposure to air and light. | The protonated nitrogen in the hydrochloride salt reduces the electron density on the hydrazine moiety, making it less susceptible to oxidation. This enhanced stability translates to a longer shelf-life. |

The Strategic Decision: When to Use the Hydrochloride Salt vs. the Freebase

The choice between this compound hydrochloride and its freebase is dictated by the specific requirements of the synthetic protocol.

Advantages of using this compound Hydrochloride:

-

Enhanced Stability and Shelf-Life: The salt form is significantly more resistant to aerial oxidation, ensuring the integrity of the reagent over time.

-

Ease of Handling: As a crystalline solid, the hydrochloride is easier to weigh and handle compared to the often oily and more hazardous freebase.

-

Suitability for Acid-Catalyzed Reactions: In reactions like the Fischer indole synthesis, which are typically acid-catalyzed, the hydrochloride salt can often be used directly.[4][5] The presence of the hydrochloride can contribute to the required acidic environment.

Advantages of using this compound Freebase:

-

Enhanced Nucleophilicity: The freebase possesses a lone pair of electrons on the nitrogen atom, making it a more potent nucleophile. This is advantageous in reactions where the initial step is the nucleophilic attack of the hydrazine.

-

Solubility in Aprotic Solvents: The freebase is readily soluble in a wide range of organic solvents, which is essential for reactions that are incompatible with protic solvents like water or alcohols.

-

Avoiding Excess Acidity: In reactions sensitive to high acid concentrations, starting with the freebase allows for more precise control over the amount and type of acid catalyst added.

Experimental Protocols

Protocol 1: Liberation of this compound Freebase from its Hydrochloride Salt

This protocol describes the conversion of the stable hydrochloride salt to the reactive freebase, a common prerequisite for many synthetic applications. The procedure is adapted from a standard method for the liberation of phenylhydrazine.[6]

Workflow for Freebase Liberation

Sources

- 1. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-tert-Butylphenyl)hydrazine | C10H16N2 | CID 2773676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Guide: Stabilization & Storage of (4-Butylphenyl)hydrazine

Executive Summary

(4-Butylphenyl)hydrazine is a valuable intermediate in heterocyclic synthesis, particularly for indole derivatives via the Fischer Indole Synthesis. However, it presents a significant storage challenge. Like most aryl hydrazines, it suffers from auto-oxidation , a radical-mediated process accelerated by light, heat, and trace metal ions.

This guide moves beyond generic "store in a cool place" advice. It provides a mechanistic understanding of why the molecule degrades and a self-validating protocol to ensure your reagents remain competent for synthesis.

The Mechanism of Degradation

To stabilize this molecule, you must understand its enemy: Oxygen .

The electron-rich nitrogen atoms in the hydrazine motif (

Visualization: The Auto-Oxidation Pathway

The following diagram illustrates the cascade from the active reagent to the colored impurities (diazenes/azo compounds) that turn your white solid into a red/brown oil.

Figure 1: The oxidative degradation pathway of aryl hydrazines. The formation of extended conjugated systems (Azo species) is responsible for the characteristic color change from white to pink/red.

Storage Protocol: The "Salt Fortress" Strategy

The free base of this compound is an oil or low-melting solid that is kinetically unstable. The most effective stabilization method is converting it into its Hydrochloride Salt . The protonation of the terminal nitrogen (

Master Storage Protocol

Target State: White to off-white crystalline solid (HCl salt).

| Parameter | Specification | Scientific Rationale |

| Form | Hydrochloride Salt | Protonation protects the N-N bond from oxidation. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |

| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering temp slows radical propagation rates. |

| Container | Amber Glass | Blocks UV radiation which catalyzes radical formation. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress. Hydrolysis is less of a concern, but hygroscopic clumping accelerates surface oxidation. |

Troubleshooting & FAQs

Direct solutions for common observations in the lab.

Q1: My material has turned from white to a sticky pink/red solid. Is it usable?

-

Diagnosis: Surface auto-oxidation. The "sticky" texture is due to the formation of impurities (azo compounds and hydrazones) which depress the melting point of the bulk crystal lattice.

-

Action: If the color is faint pink, it is likely >95% pure and usable for robust reactions (e.g., Fischer Indole). If it is dark red or sticky, recrystallize immediately (see Section 5). Using degraded hydrazine often leads to complex tar formation in subsequent steps.

Q2: I bought the "Free Base" liquid. How do I store it?

-

Diagnosis: High risk.[1] The free base will degrade within weeks even at 4°C.

-

Action: Convert it to the HCl salt immediately.

-

Dissolve the free base in diethyl ether or ethanol.

-

Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.

-